molecular formula C22H22N4O2S B2723787 8-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)quinoline CAS No. 2415472-06-7

8-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)quinoline

Cat. No.: B2723787
CAS No.: 2415472-06-7
M. Wt: 406.5
InChI Key: UJHMFEPNRBVITE-UHFFFAOYSA-N
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Description

8-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)quinoline is a complex organic compound that features a quinoline core, a benzimidazole moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)quinoline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or benzimidazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted quinoline or benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)quinoline involves:

Properties

IUPAC Name

8-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-15(2)22-24-18-9-3-4-10-19(18)26(22)17-13-25(14-17)29(27,28)20-11-5-7-16-8-6-12-23-21(16)20/h3-12,15,17H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHMFEPNRBVITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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